molecular formula C17H19N3O3 B2700140 (NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine CAS No. 1024744-22-6

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine

Cat. No.: B2700140
CAS No.: 1024744-22-6
M. Wt: 313.357
InChI Key: ZCYJTLOSIMRJMR-ODLFYWEKSA-N
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Description

The compound appears to contain a benzodioxol group, which is a type of aromatic ether. It also has an indazole group, which is a type of azole, and a hydroxylamine group, which contains a nitrogen atom bonded to a hydroxyl group .


Molecular Structure Analysis

The benzodioxol group in the compound is a fused ring system that includes a benzene ring and a 1,3-dioxolane ring. The indazole group is a fused ring system that includes a benzene ring and a pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzodioxol and indazole groups could potentially influence its solubility, melting point, and reactivity .

Scientific Research Applications

Corrosion Inhibition

Hydroxylamine derivatives have been studied for their corrosion-inhibiting effects. In one study, benzothiazole derivatives were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors demonstrated high efficiency and stability, suggesting the potential utility of related hydroxylamine compounds in corrosion protection (Hu et al., 2016).

Synthetic Chemistry

Hydroxylamine and its derivatives have been utilized in various synthetic reactions to produce heterocyclic compounds. For instance, reactions of flavones with hydroxylamines have led to the formation of isoxazoles, indicating the role of hydroxylamine in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Aitmambetov et al., 2005).

Photodynamic Therapy

Certain hydroxylamine derivatives have been investigated for their roles in photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives substituted with hydroxylamine groups found high singlet oxygen quantum yields, suggesting their utility as photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Isoxazolidinones Synthesis

Hydroxylamines have been used in the synthesis of isoxazolidin-5-ones, a process involving the conjugate addition to α,β-unsaturated esters. These compounds have relevance in medicinal chemistry, highlighting the versatility of hydroxylamine derivatives in synthesizing biologically active molecules (Baldwin et al., 1984).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some indazole derivatives have been studied for their potential anti-cancer properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its structure for better activity and lower toxicity .

Properties

IUPAC Name

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-17(2)7-11(19-21)15-12(8-17)20(3)18-16(15)10-4-5-13-14(6-10)23-9-22-13/h4-6,21H,7-9H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYJTLOSIMRJMR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NO)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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